molecular formula C8H6KN3O2 B2728776 Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2243514-94-3

Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2728776
CAS No.: 2243514-94-3
M. Wt: 215.253
InChI Key: DFRZNVXVJIVXLK-UHFFFAOYSA-M
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Description

Potassium 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a potassium carboxylate moiety at position 2. The carboxylate group enhances water solubility compared to ester analogs, making it suitable for biological applications requiring aqueous compatibility .

Properties

IUPAC Name

potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.K/c1-5-2-3-11-7(10-5)6(4-9-11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRZNVXVJIVXLK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243514-94-3
Record name potassium 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with a potassium base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties by acting as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For example, compounds synthesized in a study demonstrated IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating their effectiveness in inhibiting cancer cell proliferation across various lines .

Case Studies:

  • In a comprehensive evaluation involving 60 different cancer cell lines, certain derivatives displayed a mean growth inhibition percentage of 43.9%, showcasing their broad-spectrum anticancer activity .
  • Another study identified specific derivatives that caused significant cell cycle arrest in the G0–G1 phase, further supporting their potential as therapeutic agents against cancer .

Enzyme Inhibition

Protein Kinase Inhibition:
Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been explored for its ability to inhibit various protein kinases. For instance, modifications to the compound have resulted in selective inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), with some derivatives showing IC50 values as low as 18 nM . This highlights the compound's potential in treating inflammatory and autoimmune diseases.

Antimicrobial Properties:
The compound has shown promise in antimicrobial applications as well. Various derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones and minimum inhibitory concentrations (MICs) . This suggests a dual role in both anticancer and antimicrobial therapies.

Antioxidant Activity

Biological Evaluation:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess notable antioxidant properties. For instance, one study reported that certain compounds exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid . This property is crucial for developing drugs aimed at oxidative stress-related diseases.

Summary Table of Applications

Application Details Reference
Anticancer Activity Dual CDK2/TRKA inhibitors; IC50 values down to 0.09 µM; significant growth inhibition across cancer lines
Enzyme Inhibition Selective PI3Kδ inhibitors; IC50 values as low as 18 nM; potential for autoimmune disease treatment
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; notable MIC values
Antioxidant Properties Comparable antioxidant activity to standard compounds like ascorbic acid

Mechanism of Action

The mechanism of action of potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between potassium 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate and its analogs:

Compound Name Substituents (Position) Functional Group Key Properties/Applications Evidence Source
Potassium 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 3-COOK Carboxylate (salt) Enhanced solubility; kinase inhibition potential
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 3-COOEt Ethyl ester Lipophilic; precursor for carboxylate derivatives
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CH₃, 3-COOEt Ethyl ester Reduced reactivity in dearomatization; SYN/ANTI isomerism observed
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CF₂H, 3-COOEt Ethyl ester Fluorinated substituent improves bioavailability; PET imaging candidate
Ethyl 5-bromo/chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Br/Cl, 3-COOEt Ethyl ester Halogenation enhances electrophilicity for cross-coupling reactions
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-CH₃, 3-COOH Free carboxylic acid Limited solubility; requires alkaline conditions for stabilization

Structural and Reactivity Comparisons

  • Ester vs. Carboxylate Salts: Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, making them suitable for membrane penetration in drug delivery. In contrast, the potassium carboxylate form offers superior aqueous solubility, critical for intravenous formulations .
  • Substituent Effects at Position 7: Introducing groups like m-tolyl (compound 10, ) or difluoromethyl () at position 7 alters steric and electronic properties.
  • Halogenation at Position 5 :
    Bromo and chloro derivatives () serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the pyrazolo[1,5-a]pyrimidine scaffold.

  • Dearomatization Behavior: 5,7-Dimethyl derivatives () undergo sodium borohydride-mediated reduction to yield tetrahydropyrazolo[1,5-a]pyrimidines, forming SYN and ANTI isomers. This contrasts with monosubstituted analogs, which lack such stereochemical complexity .

Biological Activity

Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from 5-amino-3-methylpyrazole and diethyl malonate. The reaction conditions and reagents significantly influence the yield and purity of the final product.

Key Synthesis Steps:

  • Formation of Dihydroxy-Heterocycle: 5-amino-3-methylpyrazole reacts with diethyl malonate.
  • Chlorination Reaction: The resulting compound undergoes chlorination to introduce halogen substituents.
  • Final Carboxylation: The introduction of the carboxylate group completes the synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been shown to inhibit key kinases involved in cancer cell proliferation.

Mechanism of Action:

  • Inhibition of Pim-1 Kinase: This compound selectively inhibits Pim-1 kinase, which is implicated in various cancers. In vitro assays demonstrated submicromolar potency against Pim-1 and Flt-3 kinases, leading to reduced phosphorylation of BAD protein and decreased colony formation in cancer cell lines .

Case Study:
A study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives found that one compound exhibited an IC50 value of 0.14 μM against Pim-1, demonstrating its potential as a therapeutic agent for treating cancer .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Compounds derived from this scaffold showed significant activity against various bacterial strains.

Activity Results:

  • Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Notably, one derivative exhibited a zone of inhibition (ZOI) of 23.0 mm against Bacillus subtilis, indicating strong antibacterial properties .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (μM)Reference
AnticancerPim-1 Kinase0.14
AnticancerFlt-3 Kinase<0.10
AntimicrobialBacillus subtilisZOI 23 mm
AntimicrobialEscherichia coliMIC 312 μM

Q & A

Basic Research Questions

Q. How can the synthesis of potassium 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate be optimized for high yield and purity?

  • Methodological Answer : Optimize solvent systems and reaction conditions. For example, ethanol:water (1:1 v/v) under ultrasonic irradiation at room temperature achieves 95% yield by promoting rapid cyclization and precipitation . Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product through filtration. Avoid elevated temperatures to prevent side reactions.

Q. What analytical techniques are recommended for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to assign proton and carbon environments, focusing on characteristic shifts for the pyrazole (δ 6.5–8.5 ppm) and pyrimidine (δ 8.0–9.5 ppm) rings . Complement with X-ray crystallography to resolve stereochemistry and confirm substituent positions, as demonstrated for ethyl 7-phenyl-5-p-tolyl derivatives .

Advanced Research Questions

Q. How can substituents be introduced at specific positions on the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :

  • C-5/C-7 Substitution : Employ chalcone precursors in cyclocondensation reactions with aminoesters, using NaF-alumina catalysts to regioselectively install aryl groups at C-5 and C-7 .
  • C-3 Functionalization : Perform ester aminolysis with primary amines (e.g., Reversan analogues) under silica-mediated conditions to replace the carboxylate group .

Q. What methodologies enable dearomatization of substituted pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Reduce aromaticity via NaBH₄ in methanol or ethanol with catalytic RONa. For example, 5,7-dimethyl derivatives undergo dearomatization to form dihydro analogs, confirmed by loss of aromatic signals in NMR and IR detection of new carbonyl/cyano groups .

Q. How can contradictory data in literature regarding reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis be resolved?

  • Methodological Answer : Systematically compare variables:

  • Solvent Polarity : Polar aprotic solvents (DMF) favor nucleophilic substitutions, while ethanol:water mixtures enhance cyclization .
  • Catalysts : NaF-alumina improves chalcone cyclocondensation efficiency vs. traditional bases .
  • Temperature : Room temperature minimizes side reactions vs. reflux . Validate findings with kinetic studies and DFT calculations to model transition states.

Q. How do substituents influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors?

  • Methodological Answer :

  • C-5 Methyl Groups : Enhance steric bulk, improving selectivity for c-Src kinase (e.g., compound 7f inhibits c-Src with CNS penetration ).
  • C-7 Cyano Groups : Increase electrophilicity for covalent binding to kinase active sites. Compare IC₅₀ values of 6-cyano vs. 6-amino derivatives in enzymatic assays .
  • C-3 Carboxamides : Optimize pharmacokinetics via prodrug strategies (e.g., ester-to-amide conversion ).

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